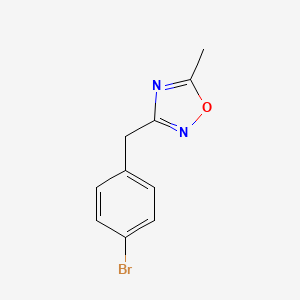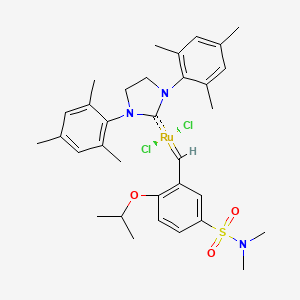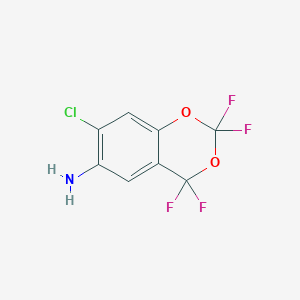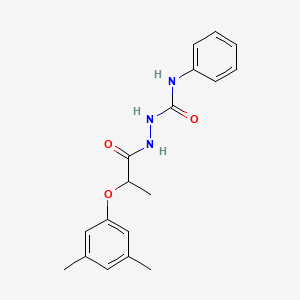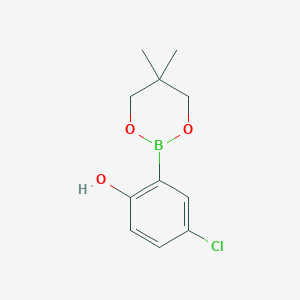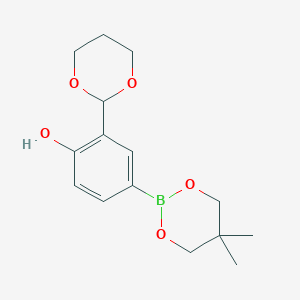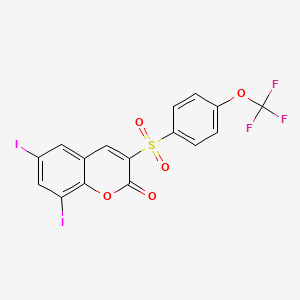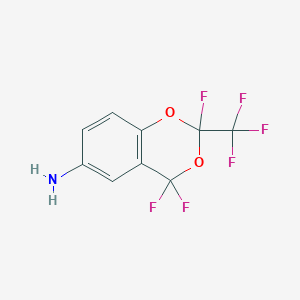
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% (TFM-BDA) is a fluorinated trifluoromethylbenzodioxin derivative which has been the subject of extensive research due to its potential applications in scientific research. It is a highly versatile compound that has been used in a wide range of experiments, including those related to drug discovery and development, biochemistry, and cell biology. The purpose of
Wissenschaftliche Forschungsanwendungen
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% has been used in a wide range of scientific research applications, including drug discovery and development, biochemistry, and cell biology. It has been used as a tool to study enzyme activity and to study the effects of drugs on cellular processes. In addition, it has been used to investigate the binding of ligands to proteins and to study the structure and function of proteins. Furthermore, it has been used to study the regulation of gene expression and to study the effects of environmental factors on gene expression.
Wirkmechanismus
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450s and other monooxygenases. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, it has been shown to interact with the active site of some G-protein coupled receptors, which may be responsible for its effects on gene expression.
Biochemical and Physiological Effects
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and other monooxygenases, and to interact with the active site of some G-protein coupled receptors. In addition, it has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% is a highly versatile compound that has been used in a wide range of experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility, making it suitable for use in lab experiments. However, it is important to note that 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% is a potent inhibitor of certain enzymes and can have significant effects on gene expression, so it should be used with caution in lab experiments.
Zukünftige Richtungen
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% has a wide range of potential applications in scientific research, and there are many future directions that could be explored. These include further studies into its mechanism of action, its effects on gene expression, and its potential therapeutic applications. In addition, further research could be done into its potential use as a tool for drug discovery and development, as well as its potential use in biochemistry and cell biology experiments. Finally, further studies could be done into its potential use as a tool for environmental monitoring and remediation.
Synthesemethoden
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% can be synthesized by a number of methods, including direct fluorination of the corresponding benzodioxin derivative, as well as reaction with trifluoromethyl iodide. The most commonly used method is the reaction of 2,4,4-trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxole (TFM-BD) with trifluoromethyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. This method produces 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine, 98% in high yields and is relatively simple to perform.
Eigenschaften
IUPAC Name |
2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c10-7(11)5-3-4(16)1-2-6(5)17-9(15,18-7)8(12,13)14/h1-3H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRYJIMMIVKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
